1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone
Description
Properties
IUPAC Name |
1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-2,2-diphenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2/c23-18-13-24-22(25-14-18)28-19-11-12-26(15-19)21(27)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,13-14,19-20H,11-12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKFPAJTNKAXLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Ether linkage formation: The pyrimidine ring is then reacted with a pyrrolidine derivative to form the ether linkage.
Final coupling: The diphenylethanone moiety is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and pyrimidine derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anti-inflammatory Effects: Compounds in this class can inhibit cyclooxygenase enzymes (COX), which are critical in inflammation pathways. This suggests potential applications in treating inflammatory diseases.
- Antibacterial Properties: The presence of the chloropyrimidine moiety may enhance antibacterial activity, making it a candidate for further exploration in antibiotic development.
- Antiviral Activity: Similar compounds have shown effectiveness against various viral infections, indicating that this compound may also have antiviral properties.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the heterocycles significantly influence the compound's potency and selectivity. For instance, the presence of chlorine in the pyrimidine ring is believed to enhance its interaction with biological targets, potentially increasing its efficacy as a drug lead.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone:
- Anti-inflammatory Studies: In vitro assays demonstrated that derivatives of this compound effectively inhibited COX enzymes, leading to reduced production of inflammatory mediators. This positions it as a potential candidate for developing new anti-inflammatory drugs.
- Antimicrobial Testing: Preliminary tests against bacterial strains showed promising results, suggesting that modifications to enhance solubility could further improve its antibacterial efficacy.
- Mechanistic Insights: Research into the mechanism of action revealed that similar compounds interact with specific receptors or enzymes involved in disease pathways, highlighting their potential as targeted therapies.
Mechanism of Action
The mechanism of action of 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The compound may also bind to proteins, affecting their function and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Key Structural Features and Physicochemical Properties
Key Observations:
Pyrrolidine vs. Pyridine/Chalcone Scaffolds: The target compound’s pyrrolidine ring () enhances rigidity compared to the flexible propenone chain in chalcone derivatives (). This rigidity may improve target selectivity in biological systems.
Chloropyrimidine vs. Nitrophenyl/Thioxo Groups : The 5-chloropyrimidinyl group offers distinct electronic effects compared to the nitro and thioxo groups in ’s pyrimidine derivative. Chlorine’s electronegativity may enhance stability and influence π-π stacking interactions.
Diphenylethanone vs. Diphenylacetamide: The ketone group in the target compound differs from the acetamide in ’s analog, altering hydrogen-bonding capacity and solubility .
Biological Activity
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone is a synthetic organic compound notable for its complex structure and potential pharmacological applications. This compound belongs to the class of pyrimidine derivatives, which are recognized for their diverse biological activities, including anti-inflammatory, antibacterial, and antiviral properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 320.75 g/mol. The presence of the chloropyrimidine moiety and other functional groups enhances its reactivity and potential biological activity.
The biological activity of this compound is largely attributed to its interaction with specific biological targets, such as enzymes or receptors. Similar compounds have demonstrated anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. The structure-activity relationship (SAR) studies suggest that modifications in the heterocyclic structures can significantly influence the compound's potency and selectivity.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Pyrrolidine Ring : This can be achieved through cyclization reactions using suitable precursors under acidic or basic conditions.
- Introduction of Chloropyrimidine Moiety : The reaction of the pyrrolidine intermediate with a chloropyrimidine derivative is performed using coupling reagents like EDCI or DCC.
- Coupling with Diphenylethanone : The final step involves coupling the intermediate with diphenylethanone to yield the target compound.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of related compounds:
Case Studies
Several studies have investigated the biological activity of pyrimidine derivatives similar to this compound:
- Anti-inflammatory Activity : A study demonstrated that compounds with similar structures inhibited COX enzymes effectively, leading to reduced inflammation in animal models.
- Antimicrobial Properties : Research on chloroethyl pyrimidine nucleosides showed significant inhibition of cell proliferation and migration in various cancer cell lines, indicating potential applications in cancer therapy.
- Antiviral Effects : Investigations into pyrimidine derivatives revealed their ability to inhibit viral replication pathways, suggesting their use as antiviral agents.
Q & A
What are the optimal synthetic routes for 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone?
Level: Basic (Synthesis)
Methodological Answer:
The synthesis typically involves multi-step reactions:
Pyrrolidine Functionalization: Introduce the 5-chloropyrimidin-2-yloxy group via nucleophilic substitution using a pyrrolidine precursor and 5-chloro-2-hydroxypyrimidine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
Ketone Formation: Employ a Friedel-Crafts acylation or Ullmann coupling to attach the diphenylethanone moiety. For example, react 2,2-diphenylacetyl chloride with the functionalized pyrrolidine intermediate in anhydrous dichloromethane with a Lewis acid catalyst (e.g., AlCl₃) .
Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol to isolate the pure product.
Key Considerations: Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like unsubstituted pyrrolidine derivatives.
How can the molecular structure of this compound be confirmed experimentally?
Level: Basic (Characterization)
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent positions (e.g., pyrrolidine protons at δ 3.5–4.0 ppm; aromatic protons in diphenylethanone at δ 7.2–7.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₂₃H₂₀ClN₃O₂) with <2 ppm error .
- X-ray Crystallography: Resolve crystal packing and bond angles. For example, monoclinic systems (space group P2₁/n) with unit cell parameters a = 10.35 Å, b = 9.23 Å, c = 17.16 Å, β = 91.09° .
Advanced Tip: Use DFT calculations to compare experimental and theoretical bond lengths/angles for validation.
What safety precautions are critical when handling this compound?
Level: Basic (Safety)
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2A irritant) .
- Ventilation: Use fume hoods to avoid inhalation of aerosols; monitor airborne concentrations with real-time sensors .
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- Storage: Keep in sealed containers under nitrogen at 2–8°C to prevent degradation .
Note: Decomposition products (e.g., hydrogen chloride, nitrogen oxides) require emergency scrubbers in lab settings.
How can researchers resolve contradictions in reported synthetic yields or spectral data?
Level: Advanced (Data Analysis)
Methodological Answer:
- Batch Variability: Replicate reactions using controlled conditions (e.g., anhydrous solvents, inert atmosphere) to assess reproducibility.
- Analytical Cross-Validation: Compare NMR chemical shifts with computational predictions (e.g., ACD/Labs or ChemDraw simulations).
- Impact of Isomers: Use 2D NMR (COSY, NOESY) to detect stereoisomers or rotamers that may skew spectral interpretations .
- Literature Benchmarking: Cross-reference crystallographic data (e.g., CCDC entries) to validate structural assignments .
Case Study: Discrepancies in pyrrolidine ring puckering observed via XRD may arise from crystallization solvents (e.g., ethanol vs. acetonitrile).
What strategies are effective for studying structure-activity relationships (SAR) of this compound?
Level: Advanced (Pharmacology)
Methodological Answer:
- Substituent Modification: Synthesize analogs with varied pyrimidine substituents (e.g., replacing Cl with F or methyl groups) to assess electronic effects .
- Biological Assays: Test in vitro activity (e.g., enzyme inhibition via fluorescence polarization) and correlate with steric/electronic parameters (Hammett σ values).
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases) .
Example: Replace the pyrrolidine oxygen linker with sulfur to evaluate hydrolytic stability and target engagement.
How can reaction mechanisms involving this compound be elucidated?
Level: Advanced (Mechanistic Studies)
Methodological Answer:
- Kinetic Isotope Effects (KIE): Use deuterated analogs to identify rate-determining steps (e.g., nucleophilic substitution at the pyrimidine ring) .
- Intermediate Trapping: Quench reactions at timed intervals and isolate intermediates via LC-MS.
- Computational Studies: Apply density functional theory (DFT) to model transition states and activation energies (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .
Key Insight: The electron-withdrawing Cl on pyrimidine likely accelerates nucleophilic attack on the pyrrolidine oxygen.
What methods are recommended for evaluating its biological activity in preclinical models?
Level: Advanced (Bioactivity)
Methodological Answer:
- In Vitro Screening: Use cell-based assays (e.g., MTT for cytotoxicity) and target-specific models (e.g., kinase inhibition in HeLa cells) .
- Pharmacokinetics (PK): Assess metabolic stability in liver microsomes and plasma protein binding via equilibrium dialysis .
- In Vivo Models: Administer to rodents (e.g., Sprague-Dawley rats) to study bioavailability and efficacy in disease models (e.g., anti-inflammatory assays).
Note: Monitor metabolites using HPLC-MS to identify active or toxic species.
How can degradation pathways under environmental or physiological conditions be analyzed?
Level: Advanced (Stability)
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), UV light, or oxidative conditions (H₂O₂). Analyze degradation products via LC-MS .
- Hydrolytic Stability: Test pH-dependent hydrolysis (pH 1–13 buffers) and identify cleavage products (e.g., diphenylethanone or chloropyrimidine fragments) .
- Ecotoxicity Assessment: Use OECD guidelines (e.g., Test No. 301) to evaluate biodegradability and aquatic toxicity.
Critical Finding: The compound may release chlorinated byproducts under UV exposure, requiring environmental risk mitigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
